molecular formula C4HCl2NO2S B1605298 4-Isothiazolecarboxylic acid, 3,5-dichloro CAS No. 3889-59-6

4-Isothiazolecarboxylic acid, 3,5-dichloro

Cat. No.: B1605298
CAS No.: 3889-59-6
M. Wt: 198.03 g/mol
InChI Key: WKAITTMZJQQYEI-UHFFFAOYSA-N
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Description

4-Isothiazolecarboxylic acid, 3,5-dichloro: is a heterocyclic compound with the molecular formula C4HCl2NO2S and a molecular weight of 198.03 g/mol . This compound is characterized by the presence of an isothiazole ring substituted with two chlorine atoms at the 3 and 5 positions and a carboxylic acid group at the 4 position.

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-1,2-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of bacterial metabolic processes.

Cellular Effects

The effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

At the molecular level, 3,5-Dichloro-1,2-thiazole-4-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the enzyme’s active site, resulting in changes in enzyme conformation and activity . Furthermore, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antimicrobial and anti-inflammatory effects, although the potency may decrease with prolonged exposure.

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . These effects include cellular toxicity, organ damage, and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

3,5-Dichloro-1,2-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, the compound can inhibit enzymes involved in the synthesis of essential metabolites, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a metabolic modulator in various biological systems.

Transport and Distribution

The transport and distribution of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters and proteins ensures its effective distribution within the target tissues, enhancing its biological activity.

Subcellular Localization

The subcellular localization of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biological effects. For example, the compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Isothiazolecarboxylic acid, 3,5-dichloro typically involves the chlorination of isothiazole derivatives. One common method includes the reaction of isothiazole with chlorine gas in the presence of a suitable solvent, such as dimethylformamide, at elevated temperatures . The reaction proceeds through the formation of intermediate chlorinated products, which are subsequently converted to the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product. Additionally, green chemistry approaches, such as solvent recycling and waste minimization, are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiazolecarboxylic acid, 3,5-dichloro undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3,4-Dichloro-5-isothiazolecarboxylic acid
  • 5-Isothiazolecarboxylic acid, 3,4-dichloro-, potassium salt

Comparison: 4-Isothiazolecarboxylic acid, 3,5-dichloro is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency in antimicrobial and antifungal activities, making it a valuable candidate for various applications .

Properties

IUPAC Name

3,5-dichloro-1,2-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-2-1(4(8)9)3(6)10-7-2/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAITTMZJQQYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308233
Record name 3,5-Dichloro-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3889-59-6
Record name 3889-59-6
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Record name 3,5-Dichloro-1,2-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,2-thiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed dichloro-1,2-thiazole-4-carbonitrile (36 g, 201.09 mmol, 1.00 equiv), Conc. sulfuric acid (100 mL). The resulting solution was stirred for 2 h at 100° C. in an oil bath. This was followed by the addition of a solution of NaNO2 (15 g, 217.39 mmol, 1.08 equiv) in water (100 mL) dropwise with stirring at 0° C. The resulting solution was allowed to react, with stirring, for overnight while the temperature was maintained at 50° C. in an oil bath. The resulting solution was diluted with 500 mL of water. The resulting solution was extracted with 5×500 mL of ethyl acetate and the organic layers combined. The resulting mixture was washed with 1×500 mL of brine. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 30 g (75%) of dichloro-1,2-thiazole-4-carboxylic acid as red oil. Mass spectrum (ESI, m/z): Calcd. for C4HCl2NO2S, 197.1 (M+H). found 197.1.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
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Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
C4HCl2NO2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

NaNO2 (1 g, 14.49 mmol, 1.13 equiv), water (30 ml), dichloro-1,2-thiazole-4-carboxamide (2 g, 10.15 mmol, 1.00 equiv) was added to the sulfuric acid solution of the 3,5-dichloroisothiazole-4-carboxamide. The resulting solution was stirred for 30 min at 50° C. The resulting solution was extracted with 3×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated. This resulted in 400 mg (crude) of dichloro-1,2-thiazole-4-carboxylic acid as a brown solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isothiazolecarboxylic acid, 3,5-dichloro
Reactant of Route 2
Reactant of Route 2
4-Isothiazolecarboxylic acid, 3,5-dichloro
Reactant of Route 3
4-Isothiazolecarboxylic acid, 3,5-dichloro
Reactant of Route 4
4-Isothiazolecarboxylic acid, 3,5-dichloro
Reactant of Route 5
4-Isothiazolecarboxylic acid, 3,5-dichloro
Reactant of Route 6
4-Isothiazolecarboxylic acid, 3,5-dichloro

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